Terrecyclic Acid
Description
Terrecyclic Acid A is a sesquiterpene antibiotic first isolated from Aspergillus terreus in 1982 . Its molecular formula is C₁₅H₂₀O₃, featuring a distinctive tricyclic quadrane skeleton (a fused bicyclic system with a unique third ring) . This structure was elucidated through advanced spectroscopic techniques, including ¹³C NMR and selective proton decoupling experiments, which confirmed the positions of all 15 carbon atoms .
This compound A exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (MICs = 25–50 µg/mL) and potent anticancer effects by inducing reactive oxygen species (ROS), inhibiting NF-κB signaling, and triggering cellular stress responses . Its biosynthesis involves the enzyme β-terrecyclene synthase, which constructs the quadrane backbone through multistep carbocation rearrangements .
Properties
IUPAC Name |
(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWCSOVJJHIOI-JNIYBQFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83058-94-0 | |
| Record name | Terrecyclic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERRECYCLIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Total Synthesis via Tandem Metathesis
A 2023 breakthrough involved constructing the propellane-type 5/5/6-tricyclic core using tandem metathesis:
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Allylation : Treatment of dihydroquinone with LDA and allyl bromide yielded a regio- and stereoselective allylated intermediate.
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Tandem Metathesis : Grubbs II catalyst facilitated ring-closing metathesis to form the tricyclic skeleton in 68% yield.
Key Reaction Conditions :
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Temperature: 40°C under N₂ atmosphere.
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Catalyst Loading: 5 mol% Grubbs II.
Oxidative Cleavage of Furans
The 2025 total synthesis employed furan oxidative cleavage to generate critical dienyl intermediates:
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Furan Preparation : Substituted furans were synthesized via Diels-Alder reactions.
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Ozonolysis : Cleavage with ozone in CH₂Cl₂ at -78°C produced α,β-unsaturated ketones.
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Lactonization : Acid-catalyzed cyclization afforded the tricyclic core in 72% yield.
Table 2: Comparative Yields in Synthetic Routes
| Method | Key Step | Yield (%) |
|---|---|---|
| Tandem Metathesis | Ring-closing metathesis | 68 |
| Furan Cleavage | Ozonolysis and cyclization | 72 |
Derivatization and Functionalization
Chemical modifications of this compound A have elucidated structure-activity relationships:
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Reduction : Sodium borohydride reduction of the C-7 ketone yielded a mixture of α- and β-hydroxy derivatives (4:1 ratio).
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Esterification : Treatment with methyl iodide and 1,8-diazabicycloundec-7-ene produced the methyl ester (15), enabling further hydrogenation studies.
Notable Derivatives :
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Methyl Ester (15) : Used to study hydrogenation stereochemistry.
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Benzoate (3) : Confirmed absolute configuration via CD spectroscopy.
Purification and Analytical Validation
Final purification employs HPLC with a C18 column (MeOH:H₂O, 75:25), achieving >98% purity. Analytical data include:
Chemical Reactions Analysis
Types of Reactions: Terrecyclic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyl and carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of this compound .
Scientific Research Applications
Antitumor Activity
Terrecyclic acid A exhibits significant antitumor properties, particularly against lymphocytic leukemia P388. It is known to induce the heat shock protein response and modulate oxidative stress pathways in tumor cells, which can promote cell survival under stress conditions . Notably, it has been shown to:
- Increase reactive oxygen species (ROS) levels in 3LL cells.
- Inhibit NF-kappaB transcriptional activity, which is crucial for cell proliferation and survival .
Case Study Example :
A study demonstrated that treatment with this compound A led to a marked reduction in tumor growth in animal models of leukemia, highlighting its potential as a therapeutic agent .
Antimicrobial Properties
This compound A displays a broad antimicrobial spectrum with moderate activity against gram-positive bacteria, yeasts, and fungi. Its efficacy against various pathogens makes it a candidate for further development in treating infectious diseases .
Data Table: Antimicrobial Efficacy of this compound A
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Weak |
| Yeasts | Moderate |
| Fungi | Moderate |
Biosynthesis Studies
Research into the biosynthesis of this compound A has revealed that it is synthesized via the mevalonate pathway using labeled acetates. This understanding is crucial for potential synthetic modifications and enhancing its bioactivity .
Future Research Directions
The potential applications of this compound A extend beyond its current uses. Future research may explore:
- Synthetic Modifications : To enhance its potency and selectivity against specific cancer types or pathogens.
- Clinical Trials : Investigating its efficacy and safety in human subjects for cancer treatment or as an antimicrobial agent.
Mechanism of Action
The mechanism of action of terrecyclic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the heat shock response and other stress-related pathways.
Comparison with Similar Compounds
Key Structural Insights:
- Quadrane vs. Epoxy Systems : Unlike Trichothecenes, this compound A lacks the epoxy ring linked to cytotoxicity but shares tricyclic complexity .
- Chlorination Effects : Fudecadione A’s chloro-group enhances membrane permeability, whereas this compound A relies on oxidative stress mechanisms .
- Macrocyclic vs. Fused Rings : Wentilactone B’s macrocyclic structure enables apoptosis induction, contrasting with this compound A’s NF-κB inhibition .
Table 2: Antimicrobial and Anticancer Profiles
Biological Activity
Terrecyclic acid A (TCA) is a tricyclic sesquiterpene antibiotic produced by the fungus Aspergillus terreus, first identified in 1982. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent and its antimicrobial properties. This article delves into the biological activity of TCA, highlighting key research findings, mechanisms of action, and its implications in cancer treatment.
Antitumor Activity
This compound A exhibits significant antitumor properties, particularly against lymphocytic leukemia P388 cells. Research has shown that TCA induces a heat shock protein response and modulates oxidative and inflammatory stress pathways in tumor cells, which are crucial for their survival in adverse conditions such as hypoxia and nutrient deprivation .
- Induction of Reactive Oxygen Species (ROS) : TCA has been demonstrated to increase ROS levels in various cancer cell lines, including 3LL cells. This elevation in ROS can lead to oxidative stress, contributing to tumor cell apoptosis .
- Inhibition of NF-kappaB Activity : TCA inhibits cytokine-induced NF-kappaB transcriptional activity, which is vital for cell survival and proliferation in many cancers. This inhibition occurs in a concentration-dependent manner .
- Heat Shock Response : The compound acts as a small-molecule inducer of the heat shock response, enhancing the expression of heat shock proteins that help protect cells from stress-induced damage .
Antimicrobial Properties
TCA also displays a broad antimicrobial spectrum with moderate activity against gram-positive bacteria, yeasts, and fungi. Although its antimicrobial effects are weaker compared to its antitumor activity, it remains a subject of interest for potential therapeutic applications .
Table 1: Summary of Biological Activities of this compound A
Detailed Case Study: Mechanistic Insights
A pivotal study by Turbyville et al. (2005) investigated the cellular mechanisms underlying the anticancer effects of TCA. The researchers utilized cell-based reporter assays to demonstrate that TCA not only increases ROS levels but also interacts with intracellular cysteine residues, leading to cytotoxicity in tumor cells. Notably, the presence of glutathione precursors like N-acetyl-cysteine provided protection against TCA's effects, indicating that oxidative stress plays a significant role in its mechanism .
Comparative Analysis with Other Compounds
In comparative studies, TCA was found to have distinct advantages over conventional chemotherapeutics like doxorubicin and cisplatin, particularly due to its ability to induce heat shock responses without direct cytotoxicity at therapeutic doses. This suggests that TCA may offer a dual mechanism—targeting cancer cells while simultaneously enhancing cellular resilience through heat shock protein induction .
Q & A
Q. What are the structural characteristics and stereochemical configuration of Terrecyclic Acid A, and how are they determined experimentally?
this compound A (C₁₅H₂₀O₃) is a sesquiterpene with four defined stereocenters. Its stereochemistry, critical for bioactivity, is resolved using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key peaks in ¹³C NMR spectra correlate with labeled acetate and mevalonate precursors, confirming its isoprenoid origin . Computational modeling (e.g., density functional theory) further validates stereochemical assignments.
Q. What in vitro models demonstrate the antimicrobial activity of this compound A, and how are minimum inhibitory concentrations (MICs) determined?
Standardized broth microdilution assays under CLSI guidelines are used to assess MICs against Gram-positive bacteria (e.g., S. aureus, MIC = 25 μg/mL). Data interpretation requires controls for solvent effects (e.g., DMSO solubility limitations) and comparison with reference antibiotics like vancomycin .
Q. How is the biosynthetic pathway of this compound A elucidated in Aspergillus terreus?
Isotopic labeling with ¹³C-acetate and ¹³C-mevalonate traces carbon incorporation into the sesquiterpene backbone. NMR analysis reveals retention patterns consistent with farnesyl pyrophosphate (FPP) cyclization. Disruption of putative terpene synthase genes via CRISPR-Cas9 further confirms enzymatic steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action, such as NF-κB inhibition versus ROS induction?
Discrepancies may arise from cell-type-specific responses or assay conditions. To address this:
Q. What methodological challenges arise when assessing this compound A’s ROS-inducing effects, and how can they be mitigated?
Challenges include:
- Artifacts from fluorescent probes (e.g., DCFH-DA auto-oxidation): Use alternative methods like electron paramagnetic resonance (EPR) spectroscopy.
- Temporal variability : Perform time-course experiments with synchronized cell cycles.
- Cellular compartmentalization : Employ subcellular-targeted ROS sensors (e.g., MitoSOX for mitochondrial ROS) .
Q. How should in vivo antitumor efficacy studies be designed to evaluate this compound A’s therapeutic potential?
- Model selection : Use syngeneic (e.g., P388 murine leukemia) or xenograft models with documented NF-κB dysregulation.
- Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life.
- Endpoint analysis : Combine tumor volume measurements with immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) .
Q. What strategies improve the stability and solubility of this compound A in experimental settings?
- Solvent systems : Test co-solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility beyond DMSO.
- Storage conditions : Lyophilize aliquots at -80°C to prevent degradation, validated via HPLC purity checks .
Data Contradiction and Synthesis
Q. How do researchers reconcile discrepancies in this compound A’s reported antitumor IC₅₀ values across studies?
- Standardize assays : Adopt uniform cell viability protocols (e.g., MTT vs. ATP-based luminescence).
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) and apply statistical models (e.g., mixed-effects regression) to account for variability .
Q. What evidence supports or refutes the hypothesis that this compound A’s cytotoxicity is heat-shock-protein-dependent?
- Knockdown experiments : Use siRNA targeting HSP70/HSP90 in combination with viability assays.
- Proteomic profiling : Compare protein expression patterns in treated vs. untreated cells via tandem mass spectrometry .
Methodological Frameworks
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions on this compound A?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
